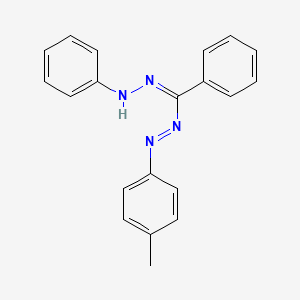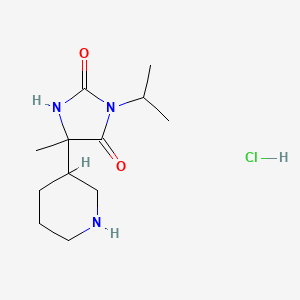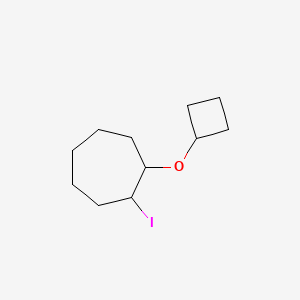
1-Cyclobutoxy-2-iodocycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutoxy-2-iodocycloheptane is an organic compound with the molecular formula C11H19IO. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by the presence of an iodine atom and a cyclobutoxy group attached to a cycloheptane ring.
Méthodes De Préparation
The synthesis of 1-Cyclobutoxy-2-iodocycloheptane typically involves the following steps:
Cycloheptane Formation: The initial step involves the formation of the cycloheptane ring, which can be achieved through various methods such as the coupling of unactivated C(sp3)-H bonds with electron-deficient olefins using CuCl2 as a catalyst.
Cyclobutoxy Group Addition: The final step involves the addition of the cyclobutoxy group, which can be achieved through nucleophilic substitution reactions using cyclobutanol and a suitable base.
Analyse Des Réactions Chimiques
1-Cyclobutoxy-2-iodocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under suitable conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the iodine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of cycloheptane derivatives.
Common reagents and conditions used in these reactions include polar solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Cyclobutoxy-2-iodocycloheptane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of biological processes involving cycloalkane derivatives and their interactions with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Cyclobutoxy-2-iodocycloheptane involves its interaction with specific molecular targets and pathways. The iodine atom and cyclobutoxy group play crucial roles in determining the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Cyclobutoxy-2-iodocycloheptane can be compared with other similar compounds, such as:
Cycloheptane: A simple cycloalkane with a seven-membered ring, lacking the iodine and cyclobutoxy groups.
1-Iodocycloheptane: Similar to this compound but without the cyclobutoxy group.
1-Cyclobutoxycycloheptane: Similar to this compound but without the iodine atom.
The uniqueness of this compound lies in the presence of both the iodine atom and the cyclobutoxy group, which impart distinct chemical and physical properties to the compound.
Propriétés
Formule moléculaire |
C11H19IO |
|---|---|
Poids moléculaire |
294.17 g/mol |
Nom IUPAC |
1-cyclobutyloxy-2-iodocycloheptane |
InChI |
InChI=1S/C11H19IO/c12-10-7-2-1-3-8-11(10)13-9-5-4-6-9/h9-11H,1-8H2 |
Clé InChI |
SVIUKCNISJVKIX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(CC1)I)OC2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


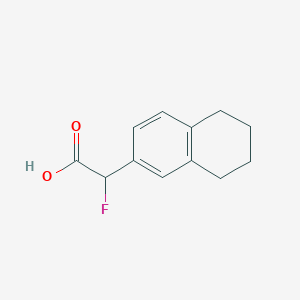
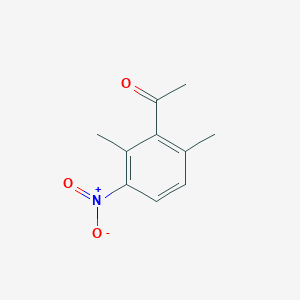
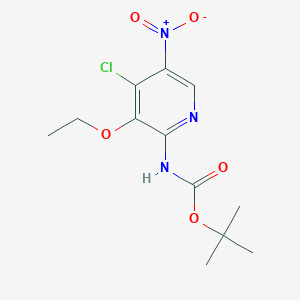
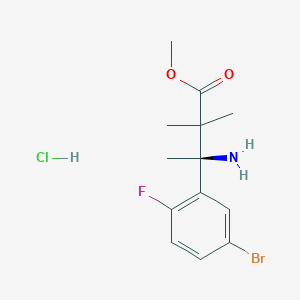
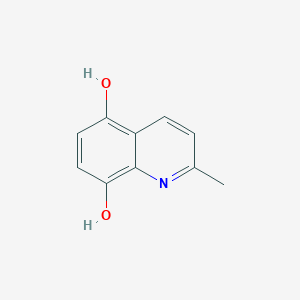

![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
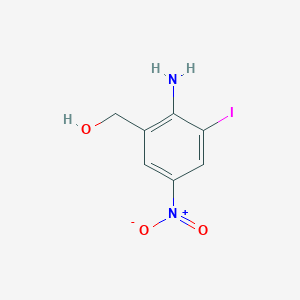
![1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13087791.png)

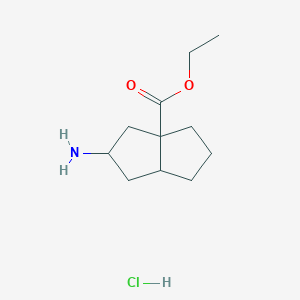
![2,5,7-Trimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13087820.png)
